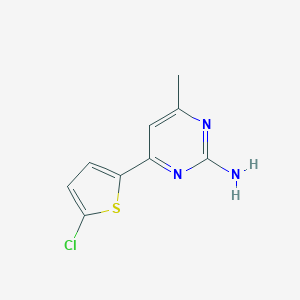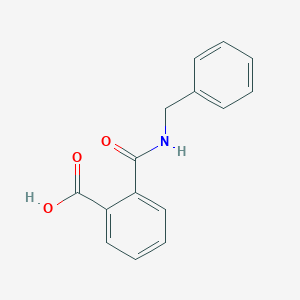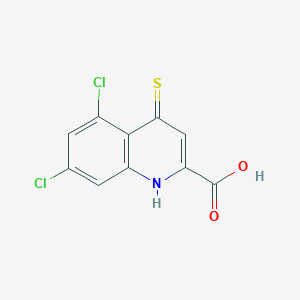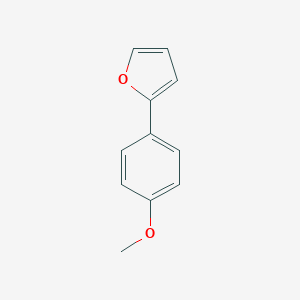
5-PHÉNYLDIPYRROMÉTHANE
Vue d'ensemble
Description
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole is an organic compound with the molecular formula C15H14N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines two pyrrole rings with a phenyl group, potentially leading to interesting chemical and biological properties.
Applications De Recherche Scientifique
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
5-Phenyldipyrromethane primarily targets the formation of carbon-carbon bonds in organic molecules . It acts as a key intermediate in the preparation of porphyrin-based materials and other organic compounds .
Mode of Action
The compound’s mode of action involves participating in cross-coupling reactions to form carbon-carbon bonds . It has been demonstrated to form both conductive homo-polymers and co-polymers .
Biochemical Pathways
5-Phenyldipyrromethane plays a role in the creation of diverse molecular architectures, enabling the exploration of new chemical properties and potential applications in various experimental applications . It has been used as a building block in the synthesis of various organic molecules .
Pharmacokinetics
Its ability to form conductive polymers suggests that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 5-Phenyldipyrromethane’s action is the formation of new carbon-carbon bonds, leading to the synthesis of various organic molecules . It has been shown to contribute to the preparation of sensors based on molecularly imprinted conductive polymers .
Action Environment
Its use in the preparation of sensors suggests that it may be sensitive to changes in the electrochemical environment .
Analyse Biochimique
Biochemical Properties
5-Phenyldipyrromethane participates in cross-coupling reactions to form carbon-carbon bonds . It acts as a building block in the synthesis of various organic molecules, contributing to the development of novel materials and compounds for research purposes .
Molecular Mechanism
The molecular mechanism of 5-Phenyldipyrromethane involves participating in cross-coupling reactions to form carbon-carbon bonds . It acts as a key intermediate in the preparation of porphyrin-based materials and other organic compounds .
Metabolic Pathways
It’s known to participate in cross-coupling reactions to form carbon-carbon bonds , which could potentially involve various enzymes and cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of pyrrole derivatives with benzyl halides under basic conditions. One common method involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution with a benzyl halide.
Industrial Production Methods
In an industrial setting, the production of 2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, especially at the 2- and 5-positions, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (bromine, iodine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Halogenated pyrrole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylpyrrole: Lacks the additional pyrrole ring, leading to different chemical and biological properties.
1-benzylpyrrole: Similar structure but with the benzyl group attached to the nitrogen atom of the pyrrole ring.
2,5-diphenylpyrrole: Contains two phenyl groups, one at the 2-position and one at the 5-position of the pyrrole ring.
Uniqueness
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole is unique due to its combination of two pyrrole rings and a phenyl group, which can lead to distinct chemical reactivity and potential biological activities compared to other pyrrole derivatives.
Propriétés
IUPAC Name |
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQKWUKLACHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401973 | |
| Record name | 5-PHENYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107798-98-1 | |
| Record name | 5-PHENYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-phenyldipyrromethane in porphyrin chemistry?
A1: 5-Phenyldipyrromethane serves as a key precursor for synthesizing various porphyrins, including the symmetric 5,15-diphenylporphyrin []. It is a vital component in the widely used "2+2" condensation reactions for porphyrin synthesis [, , ].
Q2: What are the typical reaction conditions for using 5-phenyldipyrromethane in porphyrin synthesis?
A2: 5-Phenyldipyrromethane is typically reacted with an aldehyde in the presence of an acid catalyst. Commonly used catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3-etherate) []. The choice of solvent and reaction conditions can significantly influence the yield and purity of the porphyrin product, impacting the occurrence of scrambling reactions [, ].
Q3: What is the problem of "scrambling" in porphyrin synthesis using 5-phenyldipyrromethane?
A3: Scrambling refers to undesirable side reactions that can occur during the acid-catalyzed condensation of 5-phenyldipyrromethane with aldehydes. These reactions lead to the formation of a mixture of porphyrins with different substitution patterns, making purification challenging [, ].
Q4: How does the structure of 5-phenyldipyrromethane contribute to scrambling?
A4: The relatively unhindered nature of the 5-phenyl substituent in 5-phenyldipyrromethane makes it more susceptible to acidolysis, a key step in the scrambling process []. Bulkier substituents, such as mesityl in 5-mesityldipyrromethane, hinder acidolysis and reduce scrambling [].
Q5: Are there strategies to minimize scrambling in reactions involving 5-phenyldipyrromethane?
A5: Research has identified several approaches to minimize scrambling:
- Using alternative reaction conditions: Employing milder acid catalysts, lower concentrations, specific solvents (like acetonitrile or DMSO), and controlled temperatures can help suppress scrambling [, ].
- Adding salts: The presence of salts like ammonium chloride (NH4Cl) has been found to reduce scrambling, potentially by influencing the reactivity of oligomeric intermediates [, ].
Q6: What is the molecular formula and molecular weight of 5-phenyldipyrromethane?
A6: The molecular formula of 5-phenyldipyrromethane is C15H14N2. Its molecular weight is 222.28 g/mol.
Q7: Are there alternative synthetic routes to 5-phenyldipyrromethane?
A7: Yes, besides the traditional acid-catalyzed condensation of pyrrole with benzaldehyde, researchers have explored alternative synthetic methods:
- Using K2S2O8: Potassium persulfate (K2S2O8) has been reported to mediate the synthesis of 5-phenyldipyrromethane from pyrrole and phenylglyoxylic acid without requiring an excess of pyrrole or strong acids []. This method demonstrates potential for large-scale synthesis.
- From α-acylpyrroles: 5-Phenyldipyrromethane can be prepared by the TFA-catalyzed condensation of pyrrole with 2-(α-hydroxy-α-phenylmethyl)pyrrole [].
Q8: What are some applications of 5-phenyldipyrromethane beyond porphyrin synthesis?
A8: 5-Phenyldipyrromethane and its derivatives have shown potential applications in:
- Synthesis of expanded porphyrinoids: It can be used to create larger macrocycles like sapphyrins, pentaphyrins, and hexaphyrins, expanding the structural diversity of porphyrin-like compounds [].
- Calix[4]pyrrole synthesis: The reaction of 5,5′-diethyldipyrromethane with azoalkenes can lead to the formation of calix[4]pyrroles, macrocyclic compounds with interesting host-guest chemistry [].
- Synthesis of bilanes: 5,5′-diethyldipyrromethane can undergo bis(hetero-Diels–Alder) reactions with azoalkenes to yield bilanes, linear tetrapyrrole precursors to porphyrins [].
Q9: Are there any studies on the large-scale synthesis of 5-phenyldipyrromethane?
A9: Yes, researchers have developed a scalable, one-flask synthesis using a large excess of pyrrole as the solvent and indium chloride (InCl3) as a mild Lewis acid catalyst []. This method allows for the preparation of over 100 grams of 5-phenyldipyrromethane with minimal waste and simplified purification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)





